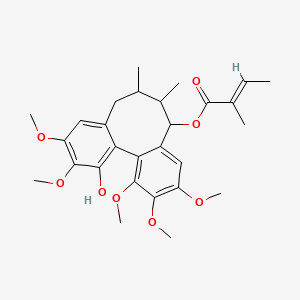![molecular formula C14H15ClN2O2 B13062060 methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate](/img/structure/B13062060.png)
methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). The FGFR signaling pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and migration, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 2-bromo-5-iodopyridine to form the pyrrolopyridine core, followed by substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of bases such as sodium hydroxide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in solvents like DMSO or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate involves the inhibition of FGFRs. The compound binds to the ATP-binding site of the FGFRs, preventing the phosphorylation and activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-AKT pathways . This inhibition leads to the suppression of cell proliferation and migration, making it a potential therapeutic agent for cancer treatment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also known for their FGFR inhibitory activities.
Pyrrolopyrazine derivatives: These compounds have a similar pyrrole ring structure and exhibit various biological activities.
Pyrrolopyridine derivatives: These compounds are structurally related and have been studied for their potential therapeutic applications.
Uniqueness
Methyl1-{2-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}cyclopentane-1-carboxylate is unique due to its specific substitution pattern and its potent inhibitory activity against FGFRs. This makes it a valuable compound for further research and development in the field of cancer therapeutics .
Propriétés
Formule moléculaire |
C14H15ClN2O2 |
|---|---|
Poids moléculaire |
278.73 g/mol |
Nom IUPAC |
methyl 1-(2-chloropyrrolo[2,3-b]pyridin-1-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13(18)14(6-2-3-7-14)17-11(15)9-10-5-4-8-16-12(10)17/h4-5,8-9H,2-3,6-7H2,1H3 |
Clé InChI |
XOJGNTGCKDNCCN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CCCC1)N2C(=CC3=C2N=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


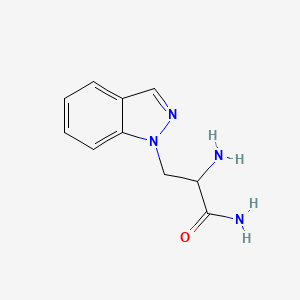

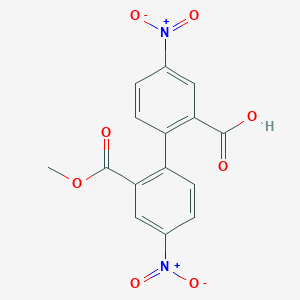
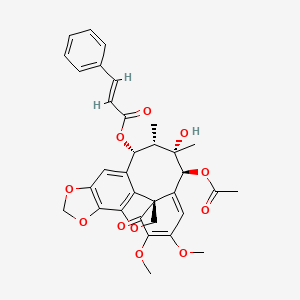
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
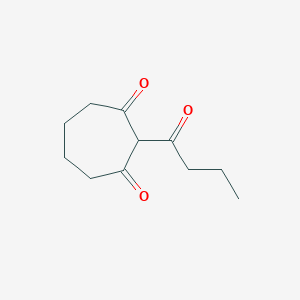
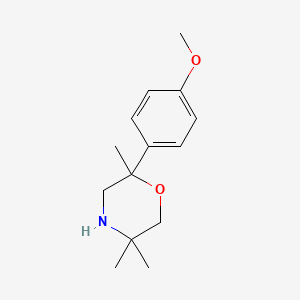

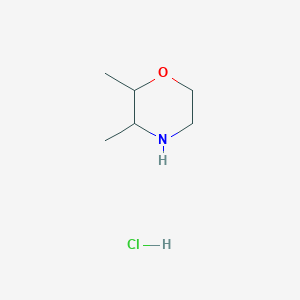
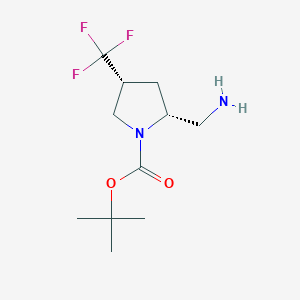
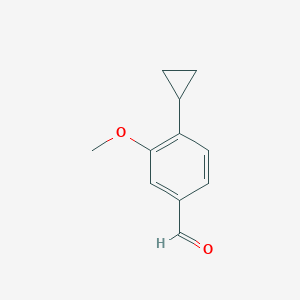
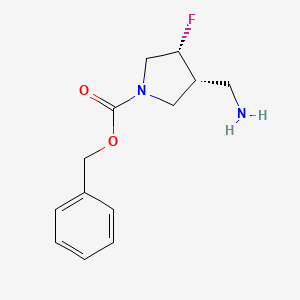
![4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
